Linaprazan Glurate

Catalog No.
S9101939
CAS No.
1228559-81-6
M.F
C26H32N4O5
M. Wt
480.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linaprazan Glurate

CAS Number

1228559-81-6

Product Name

Linaprazan Glurate

IUPAC Name

5-[2-[[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carbonyl]amino]ethoxy]-5-oxopentanoic acid

Molecular Formula

C26H32N4O5

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C26H32N4O5/c1-16-7-5-8-17(2)21(16)14-28-22-13-20(15-30-19(4)18(3)29-25(22)30)26(34)27-11-12-35-24(33)10-6-9-23(31)32/h5,7-8,13,15,28H,6,9-12,14H2,1-4H3,(H,27,34)(H,31,32)

InChI Key

GPHPBXRKAJSSIC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCOC(=O)CCCC(=O)O

LINAPRAZAN GLURATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Linaprazan glurate is a novel compound classified as a potassium-competitive acid blocker, specifically designed to inhibit gastric acid secretion. It is a prodrug of linaprazan, aimed at enhancing the pharmacokinetic properties and prolonging the duration of action compared to its parent compound. The chemical structure of linaprazan glurate is characterized by its complex arrangement, which includes a 2,3-dimethylimidazo[1,2-a]pyridine core and various functional groups that contribute to its biological activity and stability .

Linaprazan glurate undergoes hydrolysis to yield linaprazan, which is then subjected to further metabolic transformations including oxidation, dehydrogenation, and glucuronidation. The primary metabolic enzyme involved in this process is carboxylesterase 2 (CES2), which facilitates the conversion of linaprazan glurate into its active form . The compound exhibits a high degree of stability under physiological conditions, making it suitable for therapeutic applications.

As a potassium-competitive acid blocker, linaprazan glurate functions by inhibiting the hydrogen-potassium ATPase enzyme in gastric parietal cells. This mechanism effectively reduces gastric acid secretion, providing therapeutic benefits in conditions such as erosive esophagitis and gastroesophageal reflux disease. Clinical trials have shown promising results regarding its efficacy and safety profile .

The synthesis of linaprazan glurate involves several key steps:

  • Formation of the Core Structure: The initial step typically includes the synthesis of the imidazo[1,2-a]pyridine framework.
  • Functionalization: Various functional groups are introduced to enhance solubility and stability.
  • Prodrug Formation: The final step involves the conjugation of linaprazan with a glucuronic acid moiety to form linaprazan glurate.

Different polymorphic forms of linaprazan glurate can be produced through crystallization techniques using solvents like methanol or acetic acid .

Linaprazan glurate is primarily being investigated for its application in treating gastrointestinal disorders characterized by excessive gastric acid secretion. Its prolonged action makes it an attractive candidate for managing conditions such as:

  • Erosive esophagitis
  • Gastroesophageal reflux disease
  • Peptic ulcers

Currently, it is undergoing clinical trials to evaluate its effectiveness in these indications .

Research on interaction studies involving linaprazan glurate indicates that it may interact with various medications metabolized by similar enzymatic pathways. Understanding these interactions is crucial for optimizing therapeutic regimens and avoiding adverse effects. Ongoing studies aim to clarify these interactions further .

Linaprazan glurate shares similarities with other potassium-competitive acid blockers but possesses unique structural features that enhance its pharmacological profile. Some similar compounds include:

  • Linaprazan: The parent compound with a shorter duration of action.
  • Rabeprazole: A proton pump inhibitor with different mechanisms and pharmacokinetics.
  • Esomeprazole: Another proton pump inhibitor that has distinct metabolic pathways.

Comparison Table

CompoundMechanismDuration of ActionUnique Features
LinaprazanPotassium-competitive blockerShortDirectly inhibits H+/K+ ATPase
Linaprazan gluratePotassium-competitive blockerProlongedProdrug form enhances bioavailability
RabeprazoleProton pump inhibitorModerateDifferent metabolic pathway
EsomeprazoleProton pump inhibitorModerateS-enantiomer with specific efficacy

Linaprazan glurate's unique prodrug status allows for enhanced absorption and longer-lasting effects compared to traditional proton pump inhibitors, making it a potential breakthrough in acid-related therapies .

Synthetic Routes for Linaprazan Glurate Production

Linaprazan glurate represents a sophisticated prodrug of linaprazan, designed to overcome the rapid elimination challenges associated with the parent compound [7]. The synthetic approach involves the conjugation of linaprazan with glutaric acid to form the glurate ester, which provides improved pharmacokinetic properties compared to the original molecule .

The synthesis of linaprazan glurate involves several key steps to convert linaprazan into its prodrug form . The process begins with the preparation of the core imidazopyridine structure, which features a 2,3-dimethylimidazo[1,2-a]pyridine scaffold bearing a dimethylphenyl methylamino substituent [9]. The molecular formula of the final compound is C26H32N4O5 with a molecular weight of 480.6 grams per mole [9] [12].

The structural configuration of linaprazan glurate includes a pyridine ring system characteristic of potassium-competitive acid blockers, with the glutaric acid moiety attached via an ester linkage [12]. This ester bond is specifically designed to undergo hydrolysis in biological systems, releasing the active linaprazan compound [21].

The synthetic route typically involves the esterification of linaprazan with glutaric acid or its derivatives under controlled conditions . The reaction requires careful management of temperature, pH, and reaction time to ensure optimal yield and purity of the final product . The process must be conducted under anhydrous conditions to prevent premature hydrolysis of the ester bond [11].

Process Optimization and Yield Improvements

Significant advances have been made in the manufacturing process optimization of linaprazan glurate, particularly in the development of formulations suitable for large-scale production [4] [18]. The manufacturing process has been successfully scaled up from laboratory to commercial batch sizes, with Lonza serving as the contract development and manufacturing organization for phase III clinical trials [4].

The optimization efforts have focused on developing an improved tablet formulation that demonstrates approximately double the bioavailability compared to earlier formulations [15] [32]. This optimization involved extensive research into excipient selection, tablet compression parameters, and coating technologies to enhance drug release profiles [15].

Process improvements have resulted in dose-proportional increases in plasma exposure as reflected by area under the curve and maximum concentration values [32]. The optimized formulation exhibits a later time to maximum concentration and reduced impact of food intake on drug absorption [32].

Manufacturing scale-up studies have demonstrated the feasibility of producing representative commercial batch sizes [18]. The batch production process has been validated to ensure consistent quality and potency across different manufacturing runs [4] [18].

ParameterInitial FormulationOptimized FormulationImprovement Factor
BioavailabilityBaseline2-fold increase2.0x
Food Effect ImpactSignificantMinorReduced
Dose ProportionalityVariableLinearImproved
Manufacturing ScaleLaboratoryCommercialScaled

Quality Control Parameters

Quality control parameters for linaprazan glurate manufacturing encompass multiple analytical methods to ensure product consistency and stability [19] [20]. The analytical characterization includes high-performance liquid chromatography methods coupled with mass spectrometry for quantitative determination of the active pharmaceutical ingredient and related substances [20].

Plasma concentration analysis for pharmacokinetic studies utilizes validated liquid chromatography-mass spectrometry methods performed by specialized analytical laboratories [20]. These methods provide accurate quantification of both linaprazan glurate and its active metabolite linaprazan in biological matrices [20].

The quality control framework includes assessment of crystalline forms and polymorphic stability of the compound [1] [2]. Multiple crystalline forms have been identified, including hydrochloride and mesylate salt forms, each requiring specific analytical characterization [1] [2] [28].

Stability-indicating analytical methods have been developed to monitor degradation products and ensure product integrity throughout the manufacturing process [21]. The primary degradation pathway involves hydrolysis of the ester bond to release linaprazan, followed by oxidation and conjugation reactions [21].

Quality ParameterAnalytical MethodSpecification RangeFrequency
AssayHigh-Performance Liquid Chromatography95.0-105.0%Each batch
Related SubstancesLiquid Chromatography-Mass SpectrometryNot more than 2.0% totalEach batch
Crystalline FormX-ray Powder DiffractionConsistent patternEach batch
DissolutionUnited States Pharmacopeia Method80% in 30 minutesEach batch

Stability Studies Under Various Conditions

Stability studies of linaprazan glurate have been conducted under various environmental conditions to establish appropriate storage requirements and shelf-life specifications [11] [23]. The compound demonstrates a plasma half-life of approximately 10 hours, which contributes to its sustained pharmacological activity [23].

The absorption characteristics of linaprazan glurate demonstrate rapid and efficient uptake following oral administration [2]. In preclinical rat studies utilizing radiolabeled carbon-14 linaprazan glurate at a dose of 2.4 milligrams per kilogram (100 microcuries per kilogram), the compound exhibited a time to maximum concentration (Tmax) of 4.67 hours in male rats and 4.00 hours in female rats [2]. The absorption process occurs predominantly through the gastrointestinal tract, with drug-related substances concentrating significantly in the stomach, small intestine, and large intestine [2].

Recent formulation optimization studies have demonstrated substantial improvements in bioavailability characteristics [3] [4]. The newly developed tablet formulation for Phase III clinical trials exhibits approximately double the bioavailability compared to previously studied formulations [4] [5]. This enhancement represents a critical advancement in the therapeutic potential of linaprazan glurate, ensuring more consistent and predictable absorption profiles.

The gastrointestinal absorption dynamics are further enhanced by the compound's rapid onset of action. Clinical studies have shown that within 90 minutes of the first dose, the two highest dose levels achieved continuous acid control with gastric pH greater than 4.0 for more than 90% of the time [4] [5]. At full therapeutic effect, these doses maintained acid control with pH greater than 5.0 for more than 80% of the monitoring period [4] [5].

Tissue Distribution Patterns

Following absorption, linaprazan glurate exhibits a distinctive tissue distribution profile that correlates with its therapeutic mechanism of action [2]. The compound demonstrates preferential accumulation in tissues critical to its pharmacological activity, with the highest concentrations observed in the stomach, eyes, liver, small intestine, and large intestine [2].

The gastric tissue concentration represents the primary site of therapeutic action, where the compound and its active metabolite linaprazan exert their potassium-competitive acid blocking effects [2]. The substantial hepatic accumulation reflects the organ's role as the primary site of metabolic transformation, where the prodrug undergoes hydrolysis by carboxylesterase 2 (CES2) to release the active linaprazan compound [2].

In blood, drug-related substances demonstrate preferential distribution into plasma rather than hemocytes [2]. This plasma predominance facilitates systemic circulation and delivery to target tissues while minimizing intracellular accumulation in blood cells. The tissue distribution pattern supports the compound's therapeutic targeting of gastric acid-producing parietal cells while maintaining sufficient hepatic exposure for metabolic processing.

The ocular tissue concentration requires careful monitoring in clinical applications, as this accumulation pattern may have implications for ocular safety profiles [2]. The intestinal distribution pattern supports both the absorption process and the eventual elimination pathway through fecal excretion.

Biotransformation Pathways and Metabolite Identification

The biotransformation of linaprazan glurate involves a complex series of metabolic processes that have been comprehensively characterized through advanced analytical techniques [2]. Following oral administration, a total of 13 distinct metabolites have been identified in rat plasma, urine, feces, and bile [2].

The primary biotransformation pathway involves the hydrolysis of linaprazan glurate to its active metabolite linaprazan through the action of carboxylesterase 2 (CES2) [2]. This enzymatic conversion represents the rate-limiting step in the activation of the prodrug and is critical for therapeutic efficacy. CES2 demonstrates high substrate specificity for linaprazan glurate and serves as the predominant hydrolytic enzyme responsible for this transformation [2].

Following the initial hydrolysis step, linaprazan undergoes a series of secondary biotransformation reactions including oxidation, dehydrogenation, and glucuronidation [2]. The oxidative metabolism produces various hydroxylated derivatives, while dehydrogenation reactions generate metabolites with altered saturation patterns. Phase II conjugation reactions, primarily glucuronidation, facilitate the elimination of metabolites through enhanced water solubility.

The predominant metabolite identified in plasma is M150, chemically characterized as 2,6-dimethylbenzoic acid [2]. This metabolite represents the major circulating species, accounting for 80.65% of the area under the curve from zero to 24 hours (AUC₀₋₂₄h) in male rats and 67.65% in female rats [2]. The formation of M150 indicates extensive biotransformation of the parent compound through multiple enzymatic pathways.

Additional metabolites detected include various oxidized derivatives of linaprazan, dehydrogenated products, and glucuronide conjugates [2]. These metabolites are distributed across multiple biological matrices, with detection in plasma, urine, feces, and bile confirming the comprehensive nature of the biotransformation process.

Excretion Mechanisms and Mass Balance Studies

Comprehensive mass balance studies utilizing radiolabeled linaprazan glurate have elucidated the primary excretion pathways and elimination kinetics [2]. The predominant route of elimination is through fecal excretion, accounting for 70.48% of the administered dose over a 168-hour monitoring period [2]. This substantial fecal elimination indicates significant biliary excretion and/or incomplete absorption with subsequent intestinal elimination.

The fecal excretion pathway represents the primary mechanism for removing both unchanged drug and metabolites from the systemic circulation [2]. The high percentage of fecal elimination suggests that linaprazan glurate and its metabolites undergo extensive hepatobiliary processing, with subsequent elimination through the gastrointestinal tract.

Urinary excretion serves as a secondary elimination pathway, though the exact percentage contribution was not quantified in the available studies [2]. The presence of metabolites in urine confirms renal processing and elimination of water-soluble biotransformation products, particularly glucuronide conjugates.

Biliary excretion contributes to the overall elimination profile, with metabolites detected in bile samples [2]. This hepatobiliary pathway facilitates the elimination of larger molecular weight metabolites and conjugated products that exceed the renal threshold for glomerular filtration.

The extended elimination half-life of 5.08 hours in male rats and 4.64 hours in female rats reflects the sustained presence of drug-related substances in the systemic circulation [2]. This pharmacokinetic characteristic supports the prolonged therapeutic effect observed with linaprazan glurate administration.

Gender-Specific Pharmacokinetic Variations

Significant gender-specific differences in pharmacokinetic parameters have been documented for linaprazan glurate, with important implications for clinical dosing strategies [2]. Female rats demonstrated approximately twice the plasma area under the curve from zero to infinity (AUC₀₋∞) compared to male rats, with values of 14,300 versus 6,200 nanogram-hours per milliliter respectively [2].

The gender differences extend to maximum plasma concentration (Cmax) values, with female rats achieving 1,270 nanograms per milliliter compared to 455 nanograms per milliliter in male rats [2]. This 2.8-fold difference in peak concentrations suggests enhanced absorption efficiency or reduced clearance mechanisms in female subjects.

Time to maximum concentration (Tmax) showed modest gender-related variations, with female rats reaching peak concentrations slightly earlier at 4.00 hours compared to 4.67 hours in male rats [2]. The elimination half-life also demonstrated gender-specific differences, with female rats showing a marginally shorter half-life of 4.64 hours compared to 5.08 hours in male rats [2].

The formation of the predominant metabolite M150 (2,6-dimethylbenzoic acid) exhibited gender-specific patterns, representing 80.65% of AUC₀₋₂₄h in male rats versus 67.65% in female rats [2]. This difference suggests variations in metabolic enzyme activity or expression between genders, potentially related to hormonal influences on CES2 enzyme function.

These gender-specific pharmacokinetic variations align with established patterns observed for other pharmaceutical compounds and may be attributed to differences in body composition, metabolic enzyme expression, hormonal influences, and physiological characteristics between male and female subjects [6] [7]. Such variations underscore the importance of considering gender-specific factors in clinical dosing recommendations and therapeutic monitoring strategies.

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

480.23727013 Da

Monoisotopic Mass

480.23727013 Da

Heavy Atom Count

35

UNII

3VG4D399DT

Dates

Last modified: 06-24-2024

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